(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of 3-aminopyrroles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-methyl-quinazolin-4(3H)-one: This compound shares a similar amino and methyl group structure but differs in its overall framework.
Trifluorotoluene: While not structurally identical, it shares some similar functional groups and properties.
Uniqueness
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-7(3-2-4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
WPNRMXBILKKMEW-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(CC(=O)O)N |
Origin of Product |
United States |
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